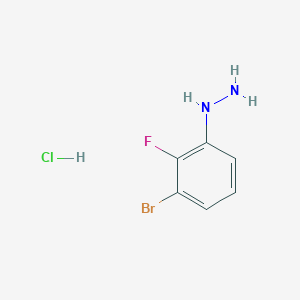
2-methyl-2-phenylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-2-phenylmorpholine-4-carboxamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is a morpholine derivative, characterized by the presence of a morpholine ring substituted with a methyl group at the 2-position and a phenyl group at the 2-position, along with a carboxamide group at the 4-position .
Métodos De Preparación
The synthesis of 2-methyl-2-phenylmorpholine-4-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-methyl-2-phenylmorpholine with a carboxamide precursor . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-methyl-2-phenylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, pyridine), and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-methyl-2-phenylmorpholine-4-carboxamide has various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-methyl-2-phenylmorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the synthesis of certain biomolecules or interfere with cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
2-methyl-2-phenylmorpholine-4-carboxamide can be compared with other morpholine derivatives, such as:
2-methylmorpholine-4-carboxamide: Lacks the phenyl group, which may result in different chemical and biological properties.
2-phenylmorpholine-4-carboxamide: Lacks the methyl group, which may affect its reactivity and interactions.
4-morpholinecarboxamide: Lacks both the methyl and phenyl groups, leading to distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
2408969-01-5 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



